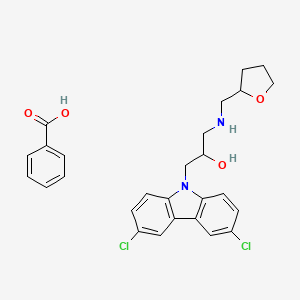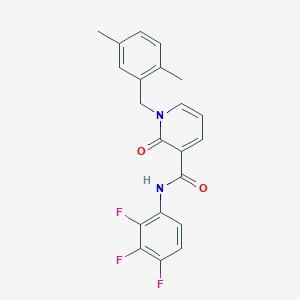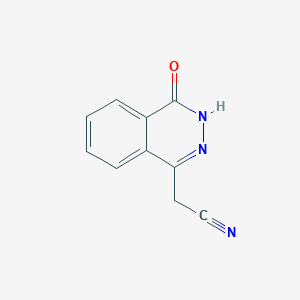![molecular formula C22H27N3O4S2 B2766344 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 440328-64-3](/img/structure/B2766344.png)
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel small molecule inhibitor of Falcipain-2 (FP-2), a principal cysteine protease and an essential hemoglobinase of erythrocytic Plasmodium falciparum trophozoites . It has potential applications in the development of new anti-malarial drugs .
Synthesis Analysis
The compound was identified using a structure-based virtual screening approach in conjunction with an enzyme inhibition assay . A series of novel small molecule FP-2 inhibitors were designed and synthesized based on this compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio) acetamide framework . The inhibitory activity of the compound increased when the allyl group on the pyrimidine ring was replaced with a cyclohexyl group .Chemical Reactions Analysis
The compound showed high inhibitory effect against FP-2 with IC50s of 1.46-11.38 μM . The inhibitory activity of the compound was approximately 2 times greater than that of the prototype compound .Scientific Research Applications
Crystal Structure Analysis
Research on compounds with structural similarities to 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has provided insights into their crystal structures. For instance, studies on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its derivatives reveal molecules with folded conformations, indicating potential applications in materials science and molecular engineering due to their unique spatial arrangements and potential for intermolecular interactions (Subasri et al., 2017).
Antimicrobial and Antifolate Agents
The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials has shown promising antimicrobial properties (Hossan et al., 2012). Furthermore, compounds like classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been evaluated as antifolates, highlighting their potential as antitumor agents and inhibitors of key enzymes involved in nucleotide synthesis (Gangjee et al., 2007).
Insecticidal and Antibacterial Potential
The development of pyrimidine linked pyrazole heterocyclics demonstrates insecticidal and antibacterial activities, suggesting the compound's applicability in developing new pesticides and antibiotics. This synthesis approach emphasizes the compound's versatility and potential in addressing agricultural and healthcare challenges (Deohate & Palaspagar, 2020).
Antiallergy and Antitumor Activities
Studies have also explored the synthesis of derivatives for antiallergy and antitumor activities, with certain compounds displaying significant efficacy. These findings underscore the compound's potential in pharmaceutical development, particularly in designing new therapeutic agents for cancer and allergy treatment (Temple et al., 1979).
Future Directions
properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-4-5-11-25-21(27)20-16(9-12-30-20)24-22(25)31-14-19(26)23-10-8-15-6-7-17(28-2)18(13-15)29-3/h6-7,9,12-13H,4-5,8,10-11,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLAUTSESHQITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

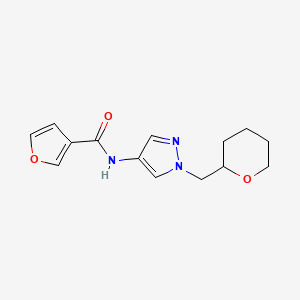
![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)
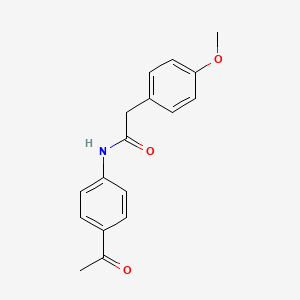
![N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2766266.png)
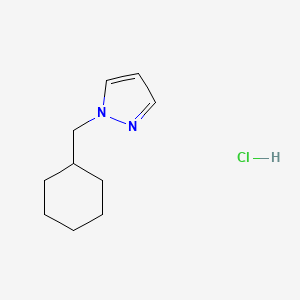
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)
![5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2766270.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2766271.png)
![2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766277.png)
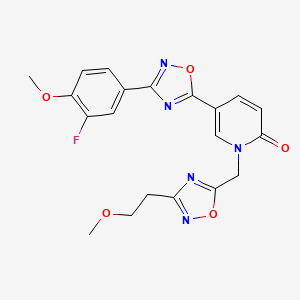
![[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2766279.png)
